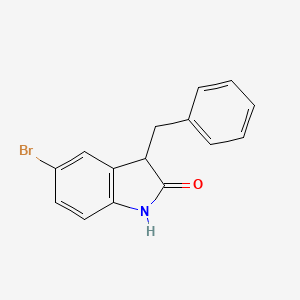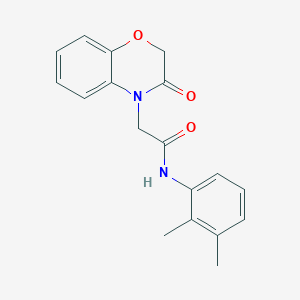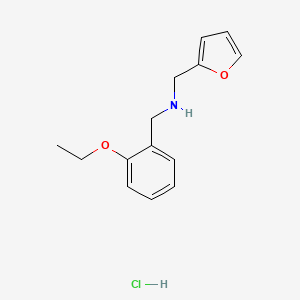![molecular formula C15H29ClN2O2 B4409292 2-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B4409292.png)
2-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]ethanol hydrochloride
Descripción general
Descripción
2-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]ethanol hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a piperazine derivative and is also known by its trade name, N-[(2-hydroxyethoxy)ethyl]-4-[4-(3-cyclohexylpropanoyl)piperazin-1-yl]benzamide hydrochloride. In
Mecanismo De Acción
The exact mechanism of action of 2-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]ethanol hydrochloride is not yet fully understood. However, studies have suggested that the compound acts as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the inhibitory neurotransmitter GABA, leading to anxiolytic and antinociceptive effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. Studies have shown that the compound increases the levels of GABA in the brain, leading to anxiolytic and antinociceptive effects. It has also been found to have antidepressant effects by increasing the levels of serotonin and norepinephrine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]ethanol hydrochloride in lab experiments is its high potency and selectivity for the GABA-A receptor. This makes it a useful tool for studying the role of the GABA-A receptor in various physiological and pathological conditions. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 2-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]ethanol hydrochloride. One area of research is the development of more potent and selective compounds that target the GABA-A receptor. Another area of research is the investigation of the compound's potential use in the treatment of neurological disorders such as epilepsy and neuropathic pain. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on various biochemical and physiological pathways.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications. The compound's high potency and selectivity for the GABA-A receptor make it a useful tool for studying the role of the GABA-A receptor in various physiological and pathological conditions. Further research is needed to fully understand the compound's mechanism of action and its effects on various biochemical and physiological pathways.
Aplicaciones Científicas De Investigación
2-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]ethanol hydrochloride has been extensively studied for its potential therapeutic applications. The compound has been found to have anxiolytic, antidepressant, and antinociceptive effects. It has also been studied for its potential use in the treatment of neuropathic pain, epilepsy, and other neurological disorders.
Propiedades
IUPAC Name |
3-cyclohexyl-1-[4-(2-hydroxyethyl)piperazin-1-yl]propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2.ClH/c18-13-12-16-8-10-17(11-9-16)15(19)7-6-14-4-2-1-3-5-14;/h14,18H,1-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPZYGZWZWCNHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CCN(CC2)CCO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-difluorophenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4409215.png)
![4-[2-(3-nitrophenoxy)ethyl]morpholine hydrochloride](/img/structure/B4409219.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-1-phenylethanamine hydrochloride](/img/structure/B4409222.png)
![4-[4-(2-allyl-6-chlorophenoxy)butyl]morpholine hydrochloride](/img/structure/B4409233.png)
![1-[2-(4-bromo-2-isopropylphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4409237.png)
![2-[4-(acetylamino)phenoxy]-N-(4-isopropylphenyl)acetamide](/img/structure/B4409250.png)

![4-[4-(allyloxy)benzoyl]-2,6-dimethylmorpholine](/img/structure/B4409263.png)



![4-[2-(2-propoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4409298.png)
![3-(allyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4409305.png)
![3-(2-fluorophenyl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4409315.png)